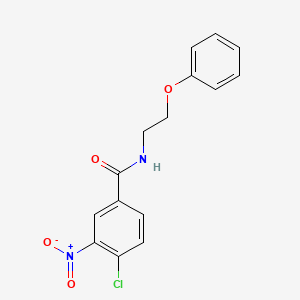

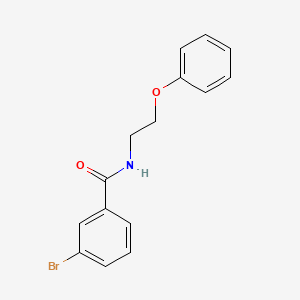

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-nitro-N-(2-phenoxyethyl)benzamide, also known as CNP, is a type of small molecule that has been studied for its potential applications in various scientific fields. CNP is an aromatic amide containing a nitro group, which makes it a useful compound for chemical synthesis and research. It has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. CNP has been used in a variety of experiments and research projects, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.

Aplicaciones Científicas De Investigación

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. It has been used as a starting material in the synthesis of a variety of compounds, including polymers, drugs, and other small molecules. This compound has also been studied for its potential use in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been used in the study of biochemical and physiological effects, such as its ability to activate certain enzymes and its potential to interfere with certain metabolic pathways.

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is the Bifunctional protein GlmU . This protein plays a crucial role in the de novo biosynthetic pathway for UDP-N-acetylglucosamine (UDP-GlcNAc), a key component in bacterial cell wall biosynthesis .

Mode of Action

The compound interacts with its target, the Bifunctional protein GlmU, through a yet to be elucidated mechanism . The interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of the bacterial cell wall.

Biochemical Pathways

The compound affects the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway . By inhibiting the function of Bifunctional protein GlmU, the compound disrupts the production of UDP-GlcNAc, a critical precursor in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its disruption of bacterial cell wall biosynthesis. By inhibiting the function of Bifunctional protein GlmU, the compound prevents the formation of a key cell wall component, potentially leading to bacterial cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as the reaction is typically performed in an aqueous solution at room temperature. Additionally, this compound is a versatile compound and can be used in a variety of experiments and research projects. However, this compound is a relatively unstable compound and can decompose over time, so it is important to store it in an airtight container and use it promptly.

Direcciones Futuras

There are a number of potential future directions for 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide research. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, as well as its potential to activate certain enzymes and interfere with certain metabolic pathways. Additionally, further research could be done to explore its potential applications in the development of new drugs or treatments. Additionally, this compound could be used to study the effects of acetylcholine on the nervous system, as well as its potential to regulate muscle contraction and memory and learning. Finally, further research could be done to explore the potential applications of this compound in the synthesis of other compounds, such as polymers and drugs.

Métodos De Síntesis

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide can be synthesized from 3-chloro-4-nitrobenzoic acid and 2-phenoxyethanol. The reaction involves the formation of a diazonium salt from the nitrobenzoic acid and the subsequent reaction of the diazonium salt with the phenoxyethanol. This produces a nitrobenzamide, which is then hydrolyzed to form this compound. The reaction is typically performed in an aqueous solution at room temperature.

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c16-13-7-6-11(10-14(13)18(20)21)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKZITJNBYJGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548804.png)

![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)

![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)

![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)

![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)

![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548834.png)

![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)

![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)

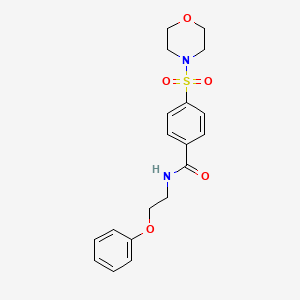

![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)